molecular formula C24H23FN4OS B12152674 4-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine

4-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B12152674
M. Wt: 434.5 g/mol
InChI Key: UKMWFZRYWJUUNI-UHFFFAOYSA-N
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Description

4-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine (CAS: 384377-35-9) is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a phenyl group at position 5 and a piperazine moiety at position 2. The piperazine is further functionalized with a 5-fluoro-2-methoxybenzyl group, contributing to its unique physicochemical and pharmacological profile. Its molecular formula, C₂₂H₂₄FN₅O, and molecular weight (417.46 g/mol) reflect a balance between lipophilicity and solubility, critical for drug-like properties. The compound is hypothesized to interact with neurotransmitter receptors or cellular signaling pathways, though specific targets require further elucidation .

Properties

Molecular Formula

C24H23FN4OS

Molecular Weight

434.5 g/mol

IUPAC Name

4-[4-[(5-fluoro-2-methoxyphenyl)methyl]piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C24H23FN4OS/c1-30-21-8-7-19(25)13-18(21)14-28-9-11-29(12-10-28)23-22-20(17-5-3-2-4-6-17)15-31-24(22)27-16-26-23/h2-8,13,15-16H,9-12,14H2,1H3

InChI Key

UKMWFZRYWJUUNI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)CN2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine moiety is introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Attachment of the Fluoro-Methoxybenzyl Group: This step involves the reaction of the piperazine intermediate with 5-fluoro-2-methoxybenzyl chloride under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and benzyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.

Scientific Research Applications

4-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Name Substitution on Piperazine Molecular Formula Molecular Weight (g/mol) Key Biological Activities
Target Compound 5-Fluoro-2-methoxybenzyl C₂₂H₂₄FN₅O 417.46 Neurotransmitter modulation, anticancer (hypothesized)
4-(4-(2-Phenoxyethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine 2-Phenoxyethyl C₂₄H₂₄N₄OS 416.50 Neuroprotection, antitumor activity (e.g., CNS receptor antagonism)
4-(4-(3,4-Dichlorobenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine 3,4-Dichlorobenzyl C₂₃H₂₀Cl₂N₄S 441.40 (460.40 in ) Antimicrobial, anticancer (enzyme inhibition)
4-[4-(Diphenylmethyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine Diphenylmethyl C₂₉H₂₆N₄S 462.60 Adenosine receptor antagonism, anti-tuberculosis potential

Key Observations :

Substitution Effects on Bioactivity: The 5-fluoro-2-methoxybenzyl group in the target compound may enhance metabolic stability and blood-brain barrier penetration compared to the 2-phenoxyethyl group in ’s analog, which prioritizes solubility . 3,4-Dichlorobenzyl () increases lipophilicity and antimicrobial potency but may elevate toxicity risks due to halogenated aromaticity .

Core Structure Variations: Compounds like 5-(4-Chlorophenyl)-4-{4-[(3,4-dichlorophenyl)sulfonyl]piperazin-1-yl}thieno[2,3-d]pyrimidine () incorporate sulfonyl groups, enhancing electronegativity and enzyme-targeting capabilities, unlike the target compound’s methoxy-fluoro motif.

Research Findings and Mechanistic Insights

  • Neuropharmacological Potential: The target compound and its phenoxyethyl analog () share structural motifs linked to serotonin or dopamine receptor modulation, suggesting applications in mood disorders .
  • Anticancer Activity: Dichlorobenzyl derivatives () exhibit cytotoxicity against cancer cell lines via topoisomerase inhibition, while the diphenylmethyl analog () shows adenosine receptor antagonism, a pathway relevant in oncology .
  • Antimicrobial Properties : The dichlorobenzyl variant’s efficacy against bacterial and fungal strains highlights the role of halogen atoms in disrupting microbial membranes .

Biological Activity

4-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine is a compound of significant interest due to its potential therapeutic applications. The thieno[2,3-d]pyrimidine scaffold is known for its diverse biological activities, particularly in oncology and neuropharmacology. This article reviews the biological activities associated with this compound, focusing on its synthesis, pharmacological effects, and structure-activity relationships (SAR).

  • Molecular Formula : C27H28FN5O
  • Molecular Weight : 457.54 g/mol
  • CAS Number : 442572-49-8

Synthesis

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step reactions that include nucleophilic substitutions and cyclization processes. Recent studies have highlighted various synthetic routes that yield different derivatives with varying biological activities. For instance, compounds synthesized through the reaction of substituted phenylisoxazole with thienopyrimidine precursors have shown promising results against tumor cell lines .

Antitumor Activity

Numerous studies have investigated the antitumor properties of thieno[2,3-d]pyrimidine derivatives. For example, a recent study evaluated a series of synthesized compounds against breast cancer (MDA-MB-231) and non-small cell lung cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values ranging from 27.6 µM to 43 µM, suggesting strong potential as anticancer agents .

CompoundIC50 (µM)Cell Line
Compound I27.6MDA-MB-231
Compound II29.3Non-small cell lung cancer

The mechanism of action for these compounds often involves the inhibition of key cellular pathways associated with cancer cell proliferation. For instance, certain thieno[2,3-d]pyrimidines have been shown to inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis, thereby disrupting DNA replication in rapidly dividing cancer cells .

Neuropharmacological Effects

In addition to antitumor activity, derivatives of this compound have also been assessed for their neuropharmacological properties. The piperazine moiety is known for its affinity towards serotonin and dopamine receptors, indicating potential applications in treating psychiatric disorders such as anxiety and depression.

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications on the piperazine ring and the phenyl substituent significantly influence the biological activity of thieno[2,3-d]pyrimidines. Electron-withdrawing groups on the phenyl ring enhance cytotoxicity against cancer cells due to increased electron deficiency facilitating interactions with target enzymes or receptors.

Case Studies

  • Study on Antitumor Activity : In a study by Elmongy et al., a series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested against various cancer cell lines, demonstrating selective cytotoxicity and potential for further development into therapeutic agents .
  • Neuropharmacological Assessment : Research has indicated that piperazine-containing compounds exhibit anxiolytic effects in animal models, suggesting their utility in treating anxiety disorders. Further pharmacological profiling is needed to elucidate their efficacy in clinical settings.

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